3-Hydroxy-4-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-hydroxy-4-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-6-4-2-3-5-7(6)14-10(12)8(9)11/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDJDSYNWJGBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)OC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method typically employs homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride and zinc chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound often utilizes green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and procedures that reduce waste and energy consumption. Mechanochemical methods, such as high-speed ball milling, have also been explored to achieve efficient synthesis under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-Hydroxy-4-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential anticancer and anticoagulant activities.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent materials .
Mechanism of Action
The biological activity of 3-Hydroxy-4-methoxy-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, it disrupts microbial cell membranes and inhibits essential enzymes. The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties of Selected Coumarin Derivatives
Impact of Substituents on Physicochemical Properties
- 3-Acetyl-4-hydroxy-2H-chromen-2-one : The acetyl group at position 3 introduces steric bulk and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions compared to the methoxy-substituted analogue .
- 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one : The trimethoxyphenyl group at position 2 significantly elevates lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
- 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one : The chloro and methyl groups contribute to high stability and lipophilicity, making this compound suitable for applications requiring prolonged metabolic resistance .
Biological Activity
3-Hydroxy-4-methoxy-2H-chromen-2-one, a derivative of coumarin, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by the presence of hydroxyl and methoxy groups, which enhance its reactivity and biological potential. Below, we explore its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The biological activities of this compound are primarily attributed to its interactions with various molecular targets. Key activities include:
- Antioxidant Properties : The compound effectively scavenges free radicals, thus mitigating oxidative stress.
- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits essential enzymes, showcasing significant antimicrobial effects.
- Anticancer Effects : The compound induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression.
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it helps protect cells from oxidative damage.
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
Antioxidant Activity
A study evaluated the antioxidant potential of various coumarin derivatives, including this compound. The compound demonstrated significant inhibition of linoleic acid peroxidation, indicating strong antioxidant activity. The results were statistically significant with a p-value < 0.05 .
Antimicrobial Activity
In vitro assays revealed that this compound exhibited notable antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
This table illustrates the compound's potency against various pathogens.
Anticancer Activity
Research into the anticancer properties highlighted the compound's ability to induce apoptosis in cancer cell lines. A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.
Case Studies
- Alzheimer's Disease Research : In a study focusing on Alzheimer’s disease, derivatives of coumarin were synthesized and tested for AChE inhibition. Results indicated that compounds similar to this compound showed promising AChE inhibitory activity, suggesting potential therapeutic applications for cognitive enhancement .
- Cancer Cell Studies : A case study involving various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis, marking it as a potential candidate for further anticancer drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-4-methoxy-2H-chromen-2-one, and how are intermediates characterized?
- Methodology : A common approach involves condensation reactions using phenolic precursors. For example, 4-hydroxycoumarin derivatives can be synthesized via refluxing phenol analogs with acetic acid and phosphorus oxychloride (POCl₃), followed by recrystallization (e.g., from ethanol) . Intermediate characterization typically employs melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions .
- Key Considerations : Monitor reaction progress using TLC, and optimize POCl₃ stoichiometry to avoid over-acylation.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ 3.8–4.0 ppm, hydroxyl protons at δ 9–12 ppm). Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches near 1700 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves spatial arrangements. Use SHELX programs for structure refinement, ensuring data quality via R-factor analysis (<5% for high-resolution structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodology :
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystallography, check for twinning or disorder using PLATON/ADDSYM .
- Case Study : Discrepancies in hydroxyl proton signals may arise from tautomerism. Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers .
Q. What computational strategies predict the reactivity of this compound in derivatization reactions?
- Methodology :
- DFT Calculations : Model electrophilic substitution sites using Gaussian or ORCA software. The acetyl group at C3 enhances electrophilicity, favoring nucleophilic attacks at C4 .
- Docking Studies : For bioactive derivatives, simulate interactions with target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .
Q. How can selective functionalization of the chromenone core be achieved?
- Methodology :
- Protection/Deprotection : Shield the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers before introducing substituents at C7 or C8 .
- Metal Catalysis : Palladium-mediated cross-coupling (Suzuki-Miyaura) enables aryl/alkenyl group insertion at C3. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (DMF/toluene) .
Q. What structural features influence the biological activity of this compound derivatives?
- Methodology :
- SAR Analysis : Compare derivatives with varied substituents (e.g., 7-fluoro vs. 7-methoxy). Fluorine at C7 enhances lipophilicity and antimicrobial potency by 30–50% .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 for anti-inflammatory activity). Use IC₅₀ values to rank efficacy .
Q. What advanced techniques validate crystallographic data for novel derivatives?
- Methodology :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R(int) < 0.1 and CC > 90% .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) via CrystalExplorer to explain packing motifs .
Tables for Key Comparisons
Table 1 : Substituent Effects on Bioactivity
| Substituent Position | Biological Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 7-Fluoro | Antimicrobial: 12.5 ± 1.2 | |
| 7-Methoxy | Anticancer: 45.3 ± 3.1 | |
| 3-Acetyl | Anti-inflammatory: 8.7 ± 0.9 |
Table 2 : Crystallographic Data Validation Metrics
| Parameter | Ideal Range | Software/Tool |
|---|---|---|
| R-factor | <5% | SHELXL |
| CC (Correlation Coeff.) | >90% | PLATON |
| RMSD (Bond Lengths) | <0.02 Å | Mercury |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
